An In-depth Technical Guide to 1-benzyl-2-methyl-1H-indole-3-carbonitrile (CAS No. 639499-85-7)
An In-depth Technical Guide to 1-benzyl-2-methyl-1H-indole-3-carbonitrile (CAS No. 639499-85-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-2-methyl-1H-indole-3-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The indole scaffold is a privileged structure in drug discovery, and its functionalization offers a pathway to a diverse array of biologically active molecules. This document details the physicochemical properties, plausible synthetic routes based on established methodologies, and the chemical reactivity of this specific indole derivative. Furthermore, it explores its potential applications in drug development, drawing parallels with the known biological activities of related 3-cyanoindole compounds. This guide is intended to be a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indole-based compounds.
Introduction: The Significance of the Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, pharmaceuticals, and agrochemicals.[1] Its unique electronic properties and the ability of its derivatives to interact with a wide range of biological targets have made it a focal point for the development of new therapeutic agents. Many marketed drugs, including those for cancer, hypertension, and depression, feature the indole motif.
The strategic functionalization of the indole ring is a key aspect of modern drug discovery. The introduction of a cyano group at the C3 position, as seen in 1-benzyl-2-methyl-1H-indole-3-carbonitrile, is of particular importance. The nitrile functionality is a versatile synthetic handle that can be transformed into a variety of other chemical groups, and it is also a key pharmacophore in many bioactive molecules. This guide will delve into the specifics of the N-benzylated and C2-methylated 3-cyanoindole, 1-benzyl-2-methyl-1H-indole-3-carbonitrile.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the key properties of 1-benzyl-2-methyl-1H-indole-3-carbonitrile.
| Property | Value | Reference(s) |
| CAS Number | 639499-85-7 | [2] |
| Molecular Formula | C₁₇H₁₄N₂ | [2] |
| Molecular Weight | 246.31 g/mol | [2] |
| IUPAC Name | 1-benzyl-2-methyl-1H-indole-3-carbonitrile | |
| Synonyms | 1-benzyl-2-methylindole-3-carbonitrile | [2] |
| Calculated LogP | 3.7 | [2] |
Synthesis of 1-benzyl-2-methyl-1H-indole-3-carbonitrile: A Proposed Pathway
While specific, detailed experimental procedures for the synthesis of 1-benzyl-2-methyl-1H-indole-3-carbonitrile are not extensively documented in readily available literature, a plausible and efficient synthetic route can be designed based on well-established methodologies for the N-alkylation and C3-cyanation of indoles. A likely two-step synthesis is proposed, starting from the commercially available 2-methyl-1H-indole.
Caption: Proposed two-step synthesis of the target compound.
Step 1: N-Benzylation of 2-Methyl-1H-indole
The first step involves the alkylation of the indole nitrogen with a benzyl group. The use of a strong base in a polar aprotic solvent is a standard and effective method for this transformation.
Experimental Protocol (Representative) [3]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add dimethyl sulfoxide (DMSO).
-
Base Addition: Add freshly crushed potassium hydroxide (KOH) pellets (1.2 equivalents) to the DMSO and stir for 10 minutes at room temperature to ensure partial dissolution.
-
Indole Addition: Add 2-methyl-1H-indole (1.0 equivalent) to the mixture and continue stirring for 45-60 minutes at room temperature. The formation of the indolide anion is observed.
-
Alkylation: Slowly add benzyl bromide (1.1 equivalents) to the reaction mixture. An exothermic reaction may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-benzyl-2-methyl-1H-indole.
Step 2: Palladium-Catalyzed C3-Cyanation
The introduction of a cyano group at the C3 position of the indole ring can be achieved through a direct C-H activation/cyanation reaction. Palladium catalysis offers a highly efficient and regioselective method for this transformation.
Experimental Protocol (Representative)
-
Reaction Setup: In a Schlenk tube, combine 1-benzyl-2-methyl-1H-indole (1.0 equivalent), potassium ferrocyanide (K₄[Fe(CN)₆]) as the cyanide source, palladium(II) acetate (Pd(OAc)₂) as the catalyst, and copper(II) acetate (Cu(OAc)₂) as an oxidant in dimethyl sulfoxide (DMSO).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: Heat the reaction mixture at a specified temperature (typically 100-140 °C) for several hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography to yield 1-benzyl-2-methyl-1H-indole-3-carbonitrile.
Structural Elucidation and Spectroscopic Analysis
While specific spectral data for 1-benzyl-2-methyl-1H-indole-3-carbonitrile is not widely published, we can predict the expected spectroscopic features based on the analysis of closely related compounds.[4][5][6]
¹H NMR Spectroscopy:
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Aromatic Protons: Multiple signals in the aromatic region (typically δ 7.0-7.8 ppm) corresponding to the protons on the indole ring and the benzyl group.
-
Benzyl CH₂: A characteristic singlet for the benzylic methylene protons, expected to appear around δ 5.3-5.6 ppm.
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Methyl Protons: A singlet for the C2-methyl group, likely in the region of δ 2.4-2.7 ppm.
¹³C NMR Spectroscopy:
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Nitrile Carbon: A signal for the cyano carbon (C≡N) in the δ 115-120 ppm range.
-
Aromatic and Heterocyclic Carbons: A series of signals in the aromatic region (δ 110-140 ppm).
-
Benzyl CH₂ Carbon: A signal for the benzylic carbon around δ 50 ppm.
-
Methyl Carbon: A signal for the C2-methyl carbon at approximately δ 10-15 ppm.
Infrared (IR) Spectroscopy:
-
C≡N Stretch: A sharp, characteristic absorption band for the nitrile group around 2220-2240 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
-
C=C Aromatic Stretch: Absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (246.31 g/mol ). Fragmentation patterns would likely involve the loss of the benzyl group or other characteristic fragments.
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 1-benzyl-2-methyl-1H-indole-3-carbonitrile is primarily dictated by the cyano group at the C3 position. This versatile functional group can undergo a variety of transformations, making the compound a valuable intermediate in organic synthesis.
Caption: Key transformations of the 3-cyano group.
-
Reduction to Amines: The nitrile group can be readily reduced to a primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.[7] This provides access to 3-(aminomethyl)indole derivatives, which are important pharmacophores.
-
Hydrolysis to Carboxylic Acids and Amides: The cyano group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid or amide, respectively. These derivatives are also valuable intermediates in drug discovery.
-
Cycloaddition Reactions: The nitrile functionality can participate in cycloaddition reactions, for example, with azides to form tetrazoles. Tetrazole rings are often used as bioisosteres for carboxylic acids in medicinal chemistry.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 1-benzyl-2-methyl-1H-indole-3-carbonitrile is not extensively reported, the 3-cyanoindole scaffold is present in a number of compounds with interesting pharmacological profiles. Derivatives of 3-cyanoindole have been investigated for a range of therapeutic applications, including:
-
Anticancer Activity: The quinoxaline derivatives of some N-benzyl indole compounds have shown potent efficacy against certain cancer cell lines.[8][9]
-
Antimicrobial and Antifungal Agents: The indole nucleus is a common feature in many antimicrobial and antifungal compounds.[1]
-
Anti-inflammatory and Analgesic Properties: Certain 3-substituted indole derivatives have been found to possess anti-inflammatory and analgesic activities.
-
Antiviral Activity: Some indole derivatives have been identified as non-nucleoside reverse transcriptase inhibitors with potential applications in the treatment of HIV.[10]
The presence of the N-benzyl and C2-methyl groups in the target molecule can influence its lipophilicity, steric profile, and metabolic stability, which are key factors in determining its pharmacokinetic and pharmacodynamic properties. Further investigation into the biological activity of 1-benzyl-2-methyl-1H-indole-3-carbonitrile and its derivatives is a promising area for future research.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling the compound.[11][12][13]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[11][12]
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[11][13]
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14]
It is crucial to consult the Safety Data Sheet (SDS) for this specific compound before use.
Conclusion
1-benzyl-2-methyl-1H-indole-3-carbonitrile is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry and organic synthesis. While detailed experimental data for this specific molecule is somewhat limited in the public domain, its synthesis can be reliably achieved through established methods for the N-alkylation and C3-cyanation of indoles. The versatile reactivity of the 3-cyano group opens up a wide range of possibilities for the synthesis of more complex and potentially bioactive molecules. Given the well-documented pharmacological importance of the indole scaffold and its 3-cyano derivatives, 1-benzyl-2-methyl-1H-indole-3-carbonitrile represents a promising starting point for the discovery and development of new therapeutic agents. Further research into its synthesis, characterization, and biological evaluation is highly encouraged.
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